REACTION_CXSMILES
|
[C:1]([C:3]([CH3:12])([CH2:9][CH2:10][CH3:11])[C:4]([O:6]CC)=[O:5])#[N:2].C(O)C.[OH-].[Na+]>O>[C:1]([C:3]([CH3:12])([CH2:9][CH2:10][CH3:11])[C:4]([OH:6])=[O:5])#[N:2] |f:2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)(CCC)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
To the mixture under stirring with a magnetic stirrer
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 5 hours at room temperature
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
followed by removal of the solvent and addition of 3N-HCl until the solution
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Type
|
CUSTOM
|
Details
|
reacted pH 1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a separating funnel
|
Type
|
EXTRACTION
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Details
|
followed by three times of extraction with 50 ml of diethyl ether
|
Type
|
WASH
|
Details
|
washing with 50 ml of distilled water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried on anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
followed by distilling-off of the solvent and reduced-pressure distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)O)(CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: MASS | 12.61 g | |
YIELD: PERCENTYIELD | 94.4% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |